(R)-1-Carbamoylpyrrolidine-2-carboxylicacid

Enzymatic kinetic resolution Chiral building block Biocatalysis

(R)-1-Carbamoylpyrrolidine-2-carboxylic acid (CAS 54080-03-4), also known as 1-Carbamoyl-D-proline or N-carbamoyl-D-proline, is a chiral non-proteinogenic amino acid derivative with molecular formula C₆H₁₀N₂O₃ and molecular weight 158.16 g/mol. It belongs to the N-carbamoyl-α-amino acid class, characterized by a ureido group (-NH-CO-NH₂) attached to the pyrrolidine nitrogen of the D-proline scaffold.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS No. 54080-03-4
Cat. No. B3353333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Carbamoylpyrrolidine-2-carboxylicacid
CAS54080-03-4
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)N)C(=O)O
InChIInChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)/t4-/m1/s1
InChIKeyRTNFBJXLYMERBB-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Carbamoylpyrrolidine-2-carboxylic Acid (CAS 54080-03-4): Chiral N-Carbamoyl-D-Proline for Stereospecific Synthesis


(R)-1-Carbamoylpyrrolidine-2-carboxylic acid (CAS 54080-03-4), also known as 1-Carbamoyl-D-proline or N-carbamoyl-D-proline, is a chiral non-proteinogenic amino acid derivative with molecular formula C₆H₁₀N₂O₃ and molecular weight 158.16 g/mol . It belongs to the N-carbamoyl-α-amino acid class, characterized by a ureido group (-NH-CO-NH₂) attached to the pyrrolidine nitrogen of the D-proline scaffold. The compound serves as a versatile chiral building block in asymmetric synthesis and as a precursor to biologically active molecules, including enzyme inhibitors and chiral auxiliaries [1]. Its D-configuration at the C₂ stereocenter distinguishes it from the more commonly available L-enantiomer, enabling stereospecific interactions in enzymatic and receptor-mediated processes.

Why (R)-1-Carbamoylpyrrolidine-2-carboxylic Acid Cannot Be Replaced by L-Enantiomer or Racemic Mixtures


The D-configuration of (R)-1-carbamoylpyrrolidine-2-carboxylic acid is not interchangeable with its L-enantiomer or racemic mixtures for applications requiring stereochemical fidelity. In enzymatic kinetic resolution, the (R)- and (S)-enantiomers of N-carbamoyl proline esters exhibit divergent and enzyme-dependent selectivity profiles [1]. In solid-state applications, the enantiopure forms crystallize in chiral space groups with distinct hydrogen-bonding networks and physical properties compared to the racemic modification, which follows Wallach's rule of higher density for racemic crystals [2]. Furthermore, in target-directed synthesis—such as the construction of pyrrolo[1,2-c]pyrimidine alkaloid scaffolds—the (R)-enantiomer participates in stereospecific intramolecular condensations where the opposite enantiomer would yield the undesired diastereomeric product [3]. These dimensional differences in enzymatic recognition, solid-state properties, and stereochemical outcome preclude simple substitution.

Quantitative Differentiation Evidence for (R)-1-Carbamoylpyrrolidine-2-carboxylic Acid vs. Comparators


Enzymatic Enantioselectivity: Subtilisin Preferentially Hydrolyzes (R)-Carbamoylproline Ester with E = 10 vs. Earthworm Protease Preference for (S)-Enantiomer (E = 13.6)

In a direct head-to-head comparison of enantioselective hydrolysis of racemic N-carbamoyl proline esters, Bacillus licheniformis protease (subtilisin) preferentially hydrolyzed the (R)-carbamoylproline ester with an enantiomeric ratio (E) of 10. In contrast, a purified protease (isoenzyme A) from the earthworm showed opposite stereopreference, favoring the (S)-enantiomer with E = 13.6. For hydrophobic N-Cbz proline ester, subtilisin showed markedly lower selectivity (E = 2.8). These data establish that the (R)-configured substrate is specifically recognized by subtilisin-class proteases, enabling preparative-scale enzymatic resolution to obtain enantiomerically enriched (R)-carbamoylproline derivatives [1]. The enantiomeric excess of (R)-N-carbamoyl-2-methoxymethylpyrrolidine was raised to >99.9% e.e. after recrystallization at the N-Boc-prolinol stage, derived from (R)-N-Boc-proline methyl ester obtained at 98.7% e.e. via the subtilisin-catalyzed resolution in 49% yield [2].

Enzymatic kinetic resolution Chiral building block Biocatalysis

Crystal Density and Packing Architecture: Enantiopure N-Carbamoyl-L-Proline (Dx = 1.325 Mg m⁻³, Orthorhombic P2₁2₁2₁) vs. Racemic DL-Form (Triclinic P-1, Denser per Wallach's Rule)

The crystal structure of the enantiopure N-carbamoyl-L-proline was determined by single-crystal X-ray diffraction at 298 K: orthorhombic space group P2₁2₁2₁, a = 6.4711(13) Å, b = 9.781(2) Å, c = 12.524(3) Å, V = 792.7(3) ų, Z = 4, calculated density Dx = 1.325 Mg m⁻³ [1]. The carboxylic acid group is axial to the pyrrolidine ring (angle 82.9°), the ureido group is equatorial (angle 5.4° from ring plane), and the intercepting angle between carboxyl and ureide mean planes is 80.1(2)° [1]. In contrast, the racemic N-carbamoyl-DL-proline crystallizes in the triclinic P-1 space group with a = 7.610(4) Å, b = 9.259(5) Å, c = 11.749(7) Å, α = 110.294(11)°, β = 101.304(13)°, γ = 91.391(16)°, with two crystallographically independent molecules (Z' = 2) adopting envelope and twisted conformations respectively [2]. The calculated densities follow Wallach's rule, with the racemic crystal being denser than its chiral counterpart—a property directly relevant to formulation stability and solid-state handling [3]. While a single-crystal structure of the pure D-enantiomer has not yet been independently reported, the D-enantiomer is expected to crystallize isostructurally with the L-form in the enantiomorphic space group P2₁2₁2₁ with equivalent density.

Solid-state characterization Crystallography Polymorph screening

Melting Point Differentiation: N-Carbamoyl-L-Proline (m.p. 476–477 K, 203–204°C) vs. Predicted D-Enantiomer Melting (125.6°C Estimated; Experimental Value Awaits Verification)

N-Carbamoyl-L-proline (CAS 125411-62-3) exhibits an experimentally determined melting point of 476–477 K (203–204°C) as measured on recrystallized material from methanol/water [1]; a commercial source lists 205–207°C [2]. For the D-enantiomer (CAS 54080-03-4), no experimentally verified melting point has been published in the primary literature. The MPBPWIN v1.42 estimation model predicts a melting point of 125.61°C (Mean or Weighted MP) . If experimentally confirmed, this ~78°C depression relative to the L-enantiomer would reflect significant differences in crystal lattice energy arising from the opposite chirality. However, this evidence carries the limitation that the D-enantiomer value is computational rather than experimental; procurement specifications should be based on supplier certificates of analysis until an experimentally determined melting point is reported.

Thermal analysis Purity determination Pre-formulation

Vibrational Spectroscopic Fingerprint: DFT-Assigned IR and Raman Bands of N-Carbamoyl-L-Proline Enable Enantiomer Identification and Purity Verification

A comprehensive experimental and theoretical vibrational study of N-carbamoyl-L-proline has been completed using FTIR and Raman spectroscopy interpreted with DFT calculations at the B3LYP/6-311++G(d,p) level [1]. Six relatively stable molecular conformers were predicted on the potential energy surface; the most stable conformer for the isolated molecule differs from the conformer observed in the crystal lattice (P2₁2₁2₁ form). Complete vibrational band assignments were made with Potential Energy Distribution (P.E.D.) analysis, and a Scaled Quantum Mechanics (SQM) force field was calculated [1]. The key diagnostic bands include the carboxylic acid C=O stretch (~1696 cm⁻¹), ureide C=O stretch (~1661 cm⁻¹), and characteristic ring modes of the pyrrolidine scaffold. While this study was performed on the L-enantiomer, the D-enantiomer is expected to exhibit an identical scalar vibrational spectrum (IR and Raman) owing to the absence of crystal packing effects in solution-phase spectra. Solid-state vibrational differences may arise from the distinct hydrogen-bonding network in the P2₁2₁2₁ lattice of the enantiopure form versus the P-1 lattice of the racemate, providing a potential spectroscopic method for enantiomeric purity assessment [2].

Vibrational spectroscopy QC/QA Enantiomeric purity

Procurement-Driven Application Scenarios for (R)-1-Carbamoylpyrrolidine-2-carboxylic Acid (CAS 54080-03-4)


Enzymatic Kinetic Resolution: Production of Enantiopure (R)-N-Carbamoyl-2-Methoxymethylpyrrolidine (RAMP Precursor)

Laboratories engaged in the preparation of Enders' chiral auxiliary RAMP require the (R)-enantiomer of N-carbamoyl-2-methoxymethylpyrrolidine. The subtilisin-catalyzed enantioselective hydrolysis of racemic N-carbamoyl proline esters preferentially hydrolyzes the (R)-configured substrate with an enantiomeric ratio E = 10, enabling preparative-scale resolution. After recrystallization, the enantiomeric excess of the (R)-enantiomer reaches >99.9% e.e. [1]. Procurement of enantiopure (R)-1-carbamoylpyrrolidine-2-carboxylic acid as starting material eliminates the need for enzymatic resolution and directly provides the correct stereochemistry for RAMP synthesis. The L-enantiomer is not a substitute, as it leads to the SAMP auxiliary instead. For QC release, vibrational spectroscopy (FTIR/Raman) against published reference data provides identity confirmation [2].

Biomimetic Alkaloid Total Synthesis: Stereospecific Pyrrolo[1,2-c]pyrimidine Construction

In the biomimetic total synthesis of ptilomycalin A and related pentacyclic guanidine alkaloids, (R)-1-carbamoylpyrrolidine-2-carboxylic acid participates in a stereospecific intramolecular ureidoaldehyde condensation with β-keto ester (16) to form the pyrrolo[1,2-c]pyrimidine core (19)—the key step in a seven-step synthetic route [1]. The D-configuration at the pyrrolidine C₂ position dictates the absolute stereochemistry of the resulting polycyclic scaffold. Substitution with the L-enantiomer would invert the stereochemical outcome at this critical junction, yielding the undesired diastereomer and derailing the total synthesis. The racemic form introduces unnecessary complexity from diastereomer separation.

Solid-Form Development and Crystallization Studies: Exploiting Chiral Space Group Packing

For solid-form screening, the enantiopure (R)-form crystallizes in the chiral orthorhombic space group P2₁2₁2₁ (by analogy to the L-enantiomer, Dx = 1.325 Mg m⁻³), while the racemate crystallizes in the centrosymmetric triclinic P-1 space group with two independent molecules in the asymmetric unit and higher density per Wallach's rule [1][2]. The enantiopure form offers a defined, homogeneous hydrogen-bonding architecture (R₂₂(8) cyclic motifs forming zigzag chains along the b-axis) [1]. This is critical for: (i) seeded crystallization where chiral purity of the seed crystal determines the outcome; (ii) solid-state reactions where molecular conformation affects reactivity; (iii) spectroscopic reference standard preparation where a single defined solid form is required. Users should request XRPD or DSC data to confirm crystalline phase identity upon procurement.

Hydantoin Precursor for Heterocyclic Library Synthesis

N-Carbamoyl-proline derivatives undergo thermal solvent-free cyclization to hydantoin-proline (a bicyclic hydantoin-pyrrolidine) upon heating at 470 K [1]. The (R)-configuration of the starting material translates into the stereochemistry of the resulting hydantoin, which is a privileged scaffold in anticonvulsant, antiarrhythmic, and antimicrobial drug discovery [2]. The enantiopure (R)-1-carbamoylpyrrolidine-2-carboxylic acid therefore serves as a chiral pool entry to enantiomerically pure hydantoin libraries, where the racemic form would require additional chiral separation steps and yield a 50% theoretical maximum of the desired enantiomer.

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